molecular formula C14H20N2O2 B2549363 1-Benzyl-3-(2-cyclopropyl-2-hydroxypropyl)urea CAS No. 1286711-90-7

1-Benzyl-3-(2-cyclopropyl-2-hydroxypropyl)urea

Cat. No. B2549363
CAS RN: 1286711-90-7
M. Wt: 248.326
InChI Key: UVSZFXFIPRMIEY-UHFFFAOYSA-N
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Description

“1-Benzyl-3-(2-cyclopropyl-2-hydroxypropyl)urea” is a chemical compound. The molecule contains a total of 31 bonds. There are 15 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 urea (-thio) derivative, 1 hydroxyl group, and 1 secondary alcohol .


Molecular Structure Analysis

The molecular structure of “1-Benzyl-3-(2-cyclopropyl-2-hydroxypropyl)urea” includes a benzyl group, a cyclopropyl group, a hydroxypropyl group, and a urea group . The molecule has a six-membered aromatic ring, indicating the presence of a benzene ring in its structure .


Chemical Reactions Analysis

The chemical reactions involving “1-Benzyl-3-(2-cyclopropyl-2-hydroxypropyl)urea” could include reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions are typically facilitated by the resonance stabilization at the benzylic position .

Scientific Research Applications

Chemical Synthesis and Applications

1-Benzyl-3-(2-cyclopropyl-2-hydroxypropyl)urea, as a chemical compound, participates in various synthesis processes and has potential applications in chemical research, including the development of pharmaceuticals and materials science. Though the specific compound isn't directly mentioned in the papers found, related research provides insights into the general field of urea derivatives and their applications.

  • Synthetic Potential of Hindered Ureas : Hindered ureas, similar in structure to 1-Benzyl-3-(2-cyclopropyl-2-hydroxypropyl)urea, have been demonstrated to undergo rapid and high-yielding acyl substitution with simple nucleophiles under neutral conditions. This finding opens up possibilities for their use in the synthesis of amine derivatives, including N-protected aniline derivatives, which are valuable in pharmaceutical and materials science research (Hutchby et al., 2009).

  • Biological Monitoring Applications : While not directly related to 1-Benzyl-3-(2-cyclopropyl-2-hydroxypropyl)urea, studies on the biological monitoring of polycyclic aromatic hydrocarbons (PAHs) and their metabolites highlight the importance of chemical derivatives in environmental and health monitoring. Such research underscores the broader relevance of chemical derivatives in assessing exposure to harmful compounds (Jongeneelen et al., 1986).

  • Chemical Reactions and Mechanisms : Research into the reactions of derivatives of anthranilic acid with 3‐chloropropyl isocyanate, leading to various cyclization products, underscores the complexity and utility of reactions involving urea derivatives. Such studies contribute to our understanding of chemical synthesis mechanisms and the development of new compounds with potential applications in drug discovery and material science (Papadopoulos, 1984).

  • PET Imaging Applications : Urea-based inhibitors of the prostate-specific membrane antigen (PSMA) have been explored for PET imaging of PSMA-expressing prostate tumors. This research illustrates the potential of urea derivatives in medical diagnostics and therapeutic monitoring, highlighting the versatility of urea compounds in scientific research beyond mere chemical synthesis (Eder et al., 2012).

properties

IUPAC Name

1-benzyl-3-(2-cyclopropyl-2-hydroxypropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-14(18,12-7-8-12)10-16-13(17)15-9-11-5-3-2-4-6-11/h2-6,12,18H,7-10H2,1H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVSZFXFIPRMIEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NCC1=CC=CC=C1)(C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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